molecular formula C8H8BrClO2S B2802450 (3-Bromo-2-methylphenyl)methanesulfonyl chloride CAS No. 1521597-53-4

(3-Bromo-2-methylphenyl)methanesulfonyl chloride

Cat. No.: B2802450
CAS No.: 1521597-53-4
M. Wt: 283.56
InChI Key: RNTNWWLEVXOQAP-UHFFFAOYSA-N
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Description

“(3-Bromo-2-methylphenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H8BrClO2S . It has a molecular weight of 283.57 . This compound is used for research purposes .


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 283.57 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been extensively researched for the removal of various contaminants. While the specific compound was not directly mentioned, the study on electrochemical processes highlights the significance of similar compounds in treating contaminated water. Compounds with sulfonyl chloride groups are often involved in chemical reactions that could be critical for environmental remediation technologies (Bergmann, Koparal, & Iourtchouk, 2014) sourcesource.

Environmental Impact and Remediation

Research on the decomposition of air toxics using radio frequency (RF) plasma reactors indicates that compounds containing chloride can be effectively broken down, suggesting a potential application for (3-Bromo-2-methylphenyl)methanesulfonyl chloride in environmental cleanup efforts (Hsieh, Tsai, Chang, & Tsao, 2011) sourcesource.

Organic Synthesis

In the field of organic chemistry, sulfonyl chlorides are pivotal intermediates for the synthesis of sulfonamides, sulfonyl ureas, and other sulfonate esters. These compounds play a crucial role in developing pharmaceuticals, agrochemicals, and dyes. Although direct references to the applications of this compound are absent, the importance of similar compounds in synthetic chemistry is well-established (Zhang, 2005) sourcesource.

Potential for Methane Functionalization

Methane functionalization is a significant area of research aiming to convert methane into more valuable chemicals. Studies on homogeneous functionalization of methane review processes that might be relevant for utilizing this compound in catalysis or as a reagent in methane conversion strategies (Gunsalus, Koppaka, Park, Bischof, Hashiguchi, & Periana, 2017) sourcesource.

Safety and Hazards

“(3-Bromo-2-methylphenyl)methanesulfonyl chloride” is classified as a dangerous substance. The GHS pictogram indicates it’s corrosive . The hazard statements indicate it causes severe skin burns and eye damage (H314) . Precautionary statements include wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

Methanesulfonyl chloride, a related compound, is known to be highly reactive and functions as a source of the “ch3so2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols .

Mode of Action

Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates . This reaction is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

Methanesulfonyl chloride, a related compound, is known to be involved in the formation of methanesulfonates . Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Pharmacokinetics

The compound’s molecular weight is 28357 , which may influence its bioavailability.

Result of Action

Methanesulfonyl chloride, a related compound, is known to be highly reactive and functions as a source of the “ch3so2+” synthon . This suggests that (3-Bromo-2-methylphenyl)methanesulfonyl chloride may also exhibit high reactivity and could potentially be involved in a variety of chemical reactions.

Action Environment

It is known that methanesulfonyl chloride, a related compound, is reactive toward water, alcohols, and many amines . This suggests that the presence of these substances in the environment could potentially influence the action of this compound.

Properties

IUPAC Name

(3-bromo-2-methylphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNWWLEVXOQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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